

Methodology for CB-184 Binding Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: CB-184

Cat. No.: B185848

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for conducting binding assays for **CB-184**, a selective sigma-2 (σ_2) receptor ligand. The protocols outlined below are essential for researchers investigating the pharmacological profile of **CB-184** and its potential as a therapeutic agent.

Introduction to CB-184 and the Sigma-2 Receptor

CB-184 is a high-affinity and selective ligand for the sigma-2 (σ_2) receptor.^{[1][2]} The σ_2 receptor, identified as transmembrane protein 97 (TMEM97), is an endoplasmic reticulum-resident protein.^{[3][4][5]} It is implicated in various cellular processes, including cholesterol homeostasis, calcium signaling, and cell proliferation, making it a target of interest for various pathologies, including cancer and neurological diseases.^{[3][6][7]} Understanding the binding characteristics of compounds like **CB-184** to the σ_2 receptor is a critical step in drug discovery and development.

Quantitative Data: Binding Affinity of CB-184

The binding affinity of **CB-184** and its enantiomer, CB-182, for sigma-1 (σ_1) and sigma-2 (σ_2) receptors, as well as the mu (μ) opioid receptor, has been determined through radioligand binding assays. The inhibition constants (K_i) are summarized in the table below. A lower K_i value indicates a higher binding affinity.

Compound	Receptor Subtype	Inhibition Constant (Ki) in nM	Selectivity ($\sigma1$ Ki / $\sigma2$ Ki)
CB-184 ((+)-isomer)	Sigma-1 ($\sigma1$)	7436	554-fold for $\sigma2$
Sigma-2 ($\sigma2$)	13.4		
Mu (μ) Opioid	4.5		
CB-182 ((-)-isomer)	Sigma-1 ($\sigma1$)	27.3	
Sigma-2 ($\sigma2$)	35.5		

Data sourced from peer-reviewed research.[\[1\]](#)

Experimental Protocols

The following protocols describe the standard methods for determining the binding affinity of **CB-184** for the sigma-2 receptor.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-2 Receptor

This protocol is used to determine the inhibition constant (Ki) of **CB-184** for the $\sigma2$ receptor by measuring its ability to compete with a known radioligand, [3 H]-1,3-Di-o-tolylguanidine ([3 H]DTG), for binding to the receptor.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Test compound: **CB-184**
- Radioligand: [3 H]DTG (a non-selective $\sigma1$ and $\sigma2$ receptor ligand)[\[8\]](#)[\[9\]](#)
- Masking ligand: (+)-Pentazocine (to block binding to $\sigma1$ receptors)[\[8\]](#)[\[10\]](#)
- Membrane preparation: From a source with high $\sigma2$ receptor expression (e.g., rat liver, specific cell lines like MCF7)[\[10\]](#)
- Incubation buffer: 50 mM Tris-HCl, pH 8.0[\[10\]](#)

- Wash buffer: Cold 50 mM Tris-HCl, pH 8.0
- Scintillation cocktail
- Glass fiber filters (e.g., GF/C)
- 96-well plates
- Filtration apparatus
- Scintillation counter

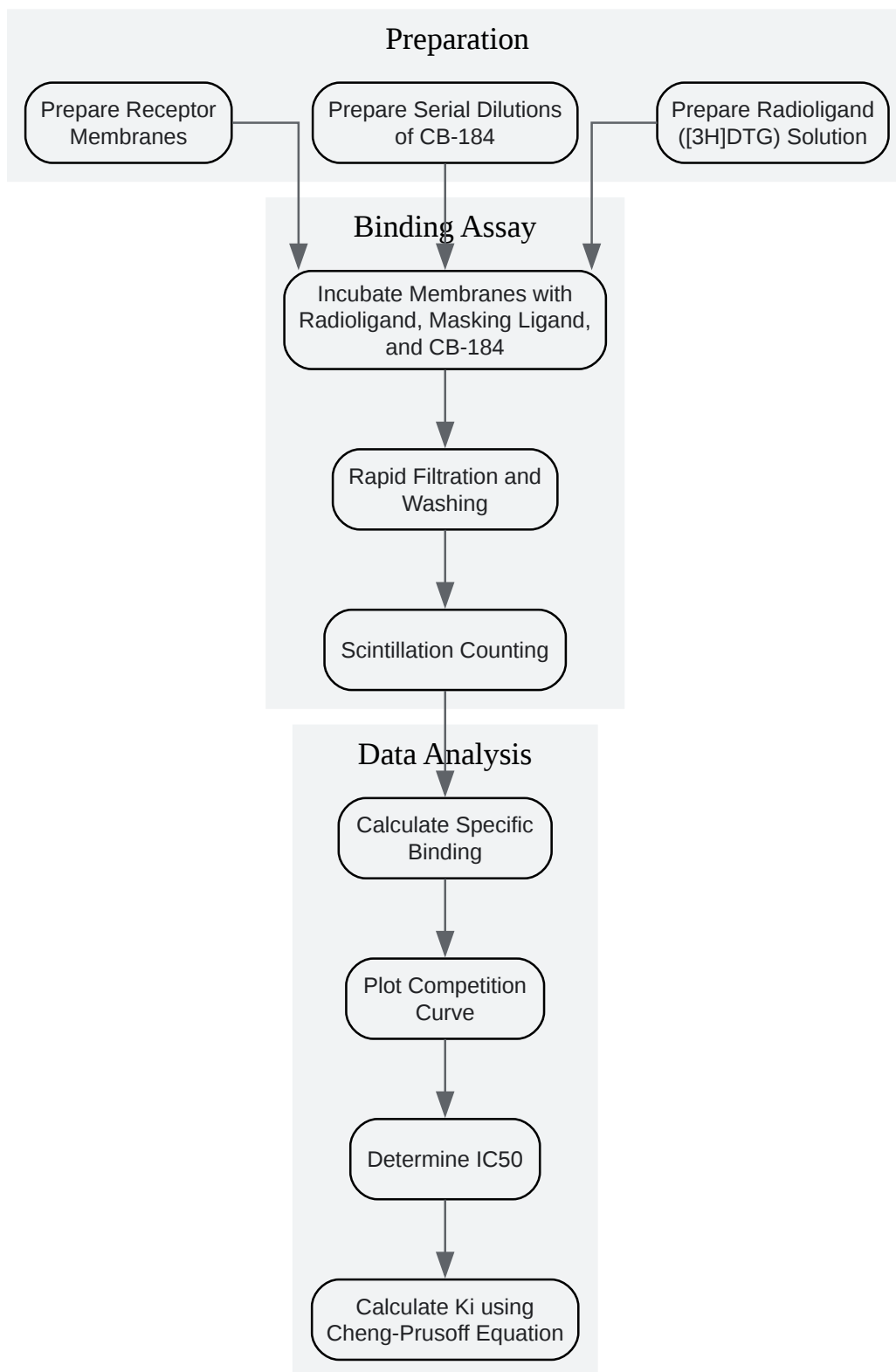
Procedure:

- Membrane Preparation:
 - Homogenize tissue or cells in a cold lysis buffer.
 - Centrifuge to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and resuspend.
 - Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
- Assay Setup:
 - Prepare serial dilutions of the test compound, **CB-184**.
 - In a 96-well plate, set up the following for each concentration of **CB-184**:
 - Total Binding: Membrane preparation, [³H]DTG, and (+)-pentazocine in incubation buffer.
 - Non-specific Binding: Membrane preparation, [³H]DTG, (+)-pentazocine, and a high concentration of a non-labeled competing ligand (e.g., haloperidol or unlabeled DTG) in incubation buffer.[\[11\]](#)

- Test Compound Binding: Membrane preparation, [^3H]DTG, (+)-pentazocine, and the respective dilution of **CB-184** in incubation buffer.
- The concentration of [^3H]DTG should be close to its dissociation constant (K_d) for the σ_2 receptor.[8]
- The concentration of (+)-pentazocine should be sufficient to saturate the σ_1 receptors.[8]
- Incubation:
 - Incubate the plates at 25°C for 120 minutes to allow the binding to reach equilibrium.[10]
- Filtration and Washing:
 - Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.
 - Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Radioactivity Counting:
 - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **CB-184** concentration.
 - Determine the IC₅₀ value (the concentration of **CB-184** that inhibits 50% of the specific binding of [^3H]DTG) from the resulting sigmoidal curve using non-linear regression analysis.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + ([L]/K_d))$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[12]

Visualizations

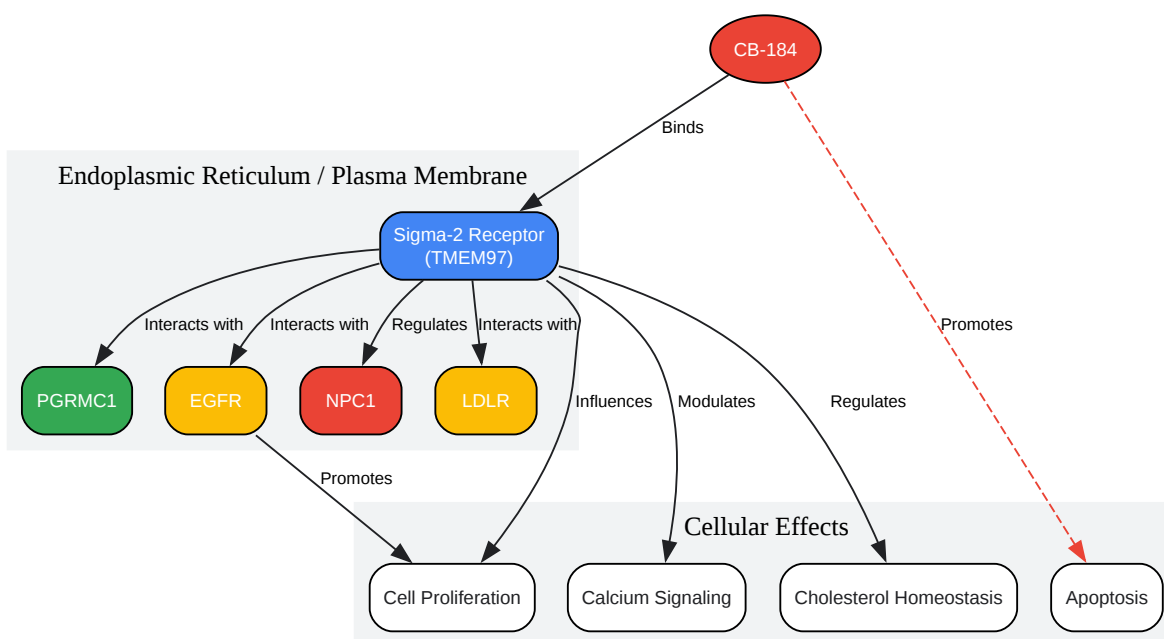
Experimental Workflow for Ki Determination



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Caption: Workflow for determining the Ki of **CB-184**.

Sigma-2 Receptor Signaling Pathway

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Caption: Sigma-2 receptor signaling interactions.

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